Diethyl 1H-indole-2,6-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indole core with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with ethyl groups .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 261.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis Techniques : A study by Heaner et al. (2013) detailed the synthesis of substituted indoles, including Diethyl 1H-indole-2,6-dicarboxylate, using a sequence of Knoevenagel–Hemetsberger reactions. This method provides an efficient approach to synthesizing such compounds (Heaner et al., 2013).
Antimicrobial Activity : Gadaginamath and Shyadligeri (2000) investigated the chemoselectivity of Bisindole Tetracarboxylate towards Hydrazine Hydrate, leading to the synthesis of Diethyl 5,5′-Bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy) -2,2′-dimethyl-1,1′-(ethane-1,2-diyl)di(1H-indole)-3,3′-dicarboxylate. This compound showed promising antimicrobial activity (Gadaginamath & Shyadligeri, 2000).
Pharmaceutical Intermediate Synthesis : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, which are closely related to this compound, demonstrating their usefulness in the preparation of various pharmaceutical intermediates (Slaett et al., 2005).
Anticancer and Antityrosinase Agents : Nikalje et al. (2019) conducted a study on the synthesis of indole spliced thiadiazole and α-amino phosphonates using ultrasound, which exhibited potential as anticancer and antityrosinase agents. These compounds are structurally related to this compound, indicating potential applications in cancer therapy (Nikalje et al., 2019).
Optical and Thermal Properties : Kumar et al. (2020) explored the growth and properties of Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate), a related compound, highlighting its potential in optical, thermal, and electronic applications (Kumar et al., 2020).
Fluorescence Studies : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids. These compounds, including those structurally similar to this compound, were found to be potential candidates for fluorescent probes, demonstrating their usefulness in photophysical studies (Pereira et al., 2010).
Safety and Hazards
Diethyl 1H-indole-2,6-dicarboxylate is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Diethyl 1H-indole-2,6-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to show various biologically vital properties .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
diethyl 1H-indole-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYBMUDGXFHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660512 | |
Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107516-75-6 | |
Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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